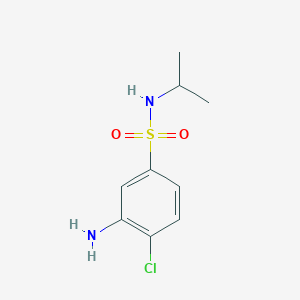

3-Amino-4-chloro-N-isopropylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-chloro-N-isopropylbenzenesulfonamide: is an organic compound with the molecular formula C9H12ClNO2S It is a derivative of benzenesulfonamide, featuring an amino group at the third position, a chlorine atom at the fourth position, and an isopropyl group attached to the nitrogen atom of the sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-isopropylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Alkylation: The final step involves the alkylation of the sulfonamide nitrogen with isopropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amino group.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

- **

Electrophilic Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Biologische Aktivität

3-Amino-4-chloro-N-isopropylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally related to well-known sulfonamides that exhibit antibacterial and anticancer properties. Understanding the biological activity of this compound requires an exploration of its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to inhibit bacterial growth. Sulfonamides function by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, sulfonamides disrupt bacterial replication and growth.

In addition to its antibacterial effects, similar compounds have been shown to inhibit carbonic anhydrases, enzymes implicated in tumor growth and metastasis. This suggests a potential role for this compound in cancer therapy as well .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonamide structure significantly affect its biological activity. For instance, the presence of chloro and amino groups on the aromatic ring enhances antibacterial potency. Research has demonstrated that substituents at specific positions on the benzene ring can either increase or decrease the compound's binding affinity to target enzymes .

Table 1: Structure-Activity Relationship of Sulfonamide Derivatives

| Compound Name | Structural Features | Antibacterial Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Amino and chloro groups | Moderate | TBD |

| 4-Chloro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzene-1-sulfonamide | Hydroxy and methoxy groups | High | TBD |

| N-(4-sulfamoylphenyl)-N-(2-hydroxyethyl)amine | Phenyl sulfonamide group | Strong | TBD |

Biological Activity Studies

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro assays showed significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's effectiveness was comparable to traditional antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study: Antibacterial Efficacy

In a controlled study, this compound was tested against resistant strains of E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its efficacy against antibiotic-resistant bacteria .

Potential Applications

Given its antibacterial properties, this compound could be explored for various applications:

Wissenschaftliche Forschungsanwendungen

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 3-Amino-4-chloro-N-isopropylbenzenesulfonamide is in the field of analytical chemistry, particularly in HPLC. The compound can be effectively separated using a Newcrom R1 HPLC column, which utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility. This method allows for the isolation of impurities and is scalable for preparative separation, making it suitable for pharmacokinetic studies .

| Technique | Details |

|---|---|

| HPLC | Newcrom R1 column with acetonitrile and water |

| Mass Spec | Compatible with formic acid as mobile phase |

Pharmacological Applications

Potential Therapeutic Uses

Research indicates that compounds similar to this compound exhibit potential as therapeutic agents. For instance, derivatives of benzenesulfonamide have been investigated for their ability to inhibit various enzymes and receptors involved in disease processes. The sulfonamide moiety is known for its antibacterial properties, and modifications to the structure can enhance efficacy against specific targets .

Case Studies

- VEGFR2 Inhibition : Some studies have explored the use of benzenesulfonamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a critical role in angiogenesis and tumor growth. These compounds may offer new avenues for cancer therapy .

Synthesis Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as chlorobenzenes and amines. A typical synthetic route may involve the following steps:

- Nitration : Introduction of nitro groups to the aromatic ring.

- Reduction : Conversion of nitro groups to amino groups using reducing agents like sodium dithionite.

- Sulfonation : Introduction of the sulfonamide group through sulfonation reactions.

These methods have been optimized to improve yield and purity, utilizing techniques such as Thin Layer Chromatography (TLC) for monitoring progress and confirming product identity .

Summary of Findings

The applications of this compound are multifaceted, spanning analytical chemistry to pharmacology. Its role in HPLC demonstrates its utility in analytical methods for compound isolation and characterization. Furthermore, its potential therapeutic applications highlight the importance of continued research into its biological effects and mechanisms.

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOICKWCDYSFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.